![molecular formula C15H12ClNO4 B5109432 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5109432.png)
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
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Overview
Description
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid, also known as CIQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CIQ is a heterocyclic compound that contains a benzoic acid and an isoindoline ring. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Mechanism of Action
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid acts as a competitive antagonist of mGluR2, binding to the receptor and preventing the binding of glutamate. This results in a decrease in the activity of the receptor and a decrease in glutamate neurotransmission. The exact mechanism by which this leads to the observed effects on neurological disorders is not fully understood, but it is thought to involve changes in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to decrease anxiety-like behavior in animal models, suggesting a potential therapeutic application in anxiety disorders. It has also been shown to increase the release of dopamine in certain brain regions, which may be involved in its effects on depression and schizophrenia. Additionally, 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid has been found to have anti-inflammatory effects in vitro, which may have implications for its use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid in lab experiments is its selectivity for mGluR2, which allows for more precise manipulation of glutamate neurotransmission. However, one limitation is its relatively low yield in synthesis, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid. One area of interest is its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Further studies are needed to determine the exact mechanisms by which 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid affects these disorders and to explore its potential therapeutic applications. Additionally, the anti-inflammatory effects of 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid warrant further investigation, particularly in the context of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Finally, the development of more efficient synthesis methods for 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid would allow for greater availability and use in scientific research.
Synthesis Methods
The synthesis of 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid involves the reaction of 5-chloroisatoic anhydride with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism to form 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid as a white crystalline solid. The yield of the reaction is typically around 50%.
Scientific Research Applications
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission, which is important for learning and memory processes. 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid has been used to study the role of mGluR2 in various neurological disorders such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-9-3-6-11-12(7-9)14(19)17(13(11)18)10-4-1-8(2-5-10)15(20)21/h1-5,11-12H,6-7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYBDRBOQGBIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid |
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